3-[(2-Methoxyphenyl)amino]-1,2,4-triazin-5-ol
Description
3-[(2-Methoxyphenyl)amino]-1,2,4-triazin-5-ol is a heterocyclic compound featuring a 1,2,4-triazin-5-ol core substituted with a 2-methoxyphenylamino group at the 3-position.
Properties
IUPAC Name |
3-(2-methoxyanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-5-3-2-4-7(8)12-10-13-9(15)6-11-14-10/h2-6H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCZGLGOTGDOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)amino]-1,2,4-triazin-5-ol typically involves the reaction of 2-methoxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the electrophilic carbon of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted triazines with different functional groups.
Scientific Research Applications
3-[(2-Methoxyphenyl)amino]-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. Positional Isomers
- 3-[(4-Methoxyphenyl)amino]-1,2,4-triazin-5-ol (): This compound differs only in the position of the methoxy group (4-methoxy vs. 2-methoxy).
b. Core-Modified Derivatives
- 6-(2-Amino-phenyl)-3-mercapto-[1,2,4]triazin-5-ol (): Replaces the methoxyphenylamino group with a 2-aminophenyl substituent and introduces a mercapto (-SH) group. The thiol group increases reactivity, making it prone to oxidation or disulfide formation, which could limit stability in biological environments.
c. Triazine Derivatives with Alkyl/Aryl Substituents
- 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine (): Features a dimethoxy-substituted phenyl group and an amine at the 3-position.
Table 1: Structural and Molecular Comparison
Physicochemical Properties
Biological Activity
The compound 3-[(2-Methoxyphenyl)amino]-1,2,4-triazin-5-ol is a member of the triazine family, known for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a triazine ring with a methoxy-substituted phenyl group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The triazine ring system is characterized by three nitrogen atoms within a six-membered ring, contributing to its chemical reactivity and biological potential.
Key Structural Features:
- Triazine core: Provides stability and reactivity.
- Methoxy group: Enhances lipophilicity and potential interactions with biological targets.
- Amino group: May participate in hydrogen bonding with target proteins.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors. Common strategies include:
- Nucleophilic Substitution Reactions : Utilizing substituted anilines and triazine derivatives.
- Cyclization Reactions : Involving the formation of the triazine ring from amidines and carbonyl compounds under controlled conditions.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. Its mechanism of action is primarily linked to the inhibition of specific enzymes involved in cell signaling pathways associated with cancer proliferation.
Mechanisms of Action:
- Enzyme Inhibition : Compounds similar to this compound have shown efficacy against various cancers by targeting kinases involved in cell survival and proliferation.
- Cell Signaling Disruption : By interfering with pathways that regulate apoptosis and cell cycle progression, this compound may enhance the effectiveness of existing cancer therapies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazine derivatives similar to this compound:
- Anticancer Activity : A study demonstrated that derivatives with similar structures inhibited tumor growth in xenograft models by targeting specific oncogenic pathways .
- Antimicrobial Properties : Some analogs have shown promise as antimicrobial agents against various pathogens due to their ability to disrupt bacterial cell functions .
- In Silico Studies : Molecular docking studies predict that this compound can effectively bind to key biological targets involved in cancer progression .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-((5-chloro-2-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one | Chlorobenzyl substitution | Anticancer activity |
| 6-(4-fluorobenzyl)-3-(2-methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one | Fluorobenzyl substitution | Antimicrobial properties |
| 6-(4-nitrobenzyl)-3-(methoxyphenyl)amino)-1,2,4-triazin-5(4H)-one | Nitrobenzyl substitution | Potential antioxidant activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
